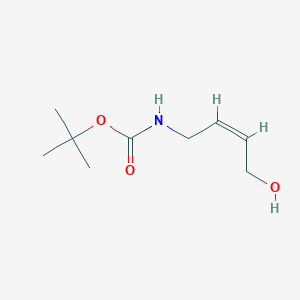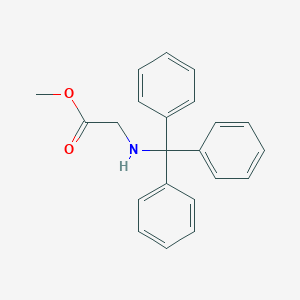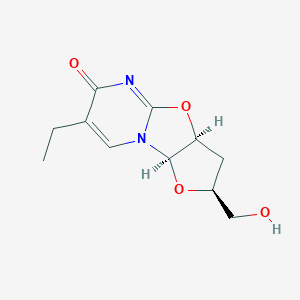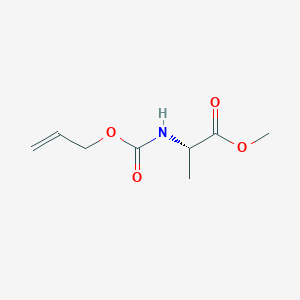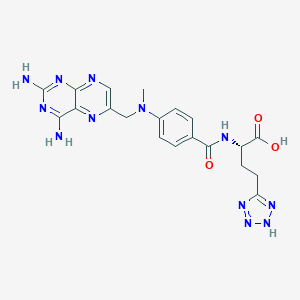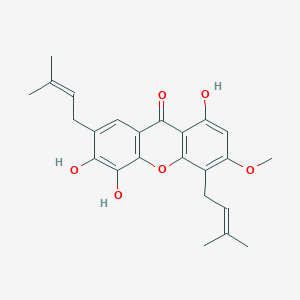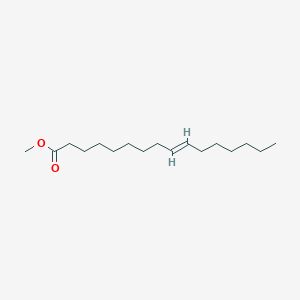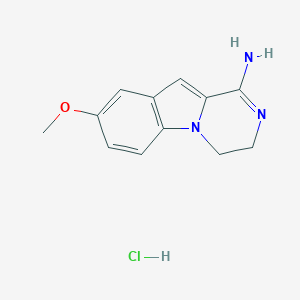
Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride, also known as PIA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to play a key role in cancer cell survival and proliferation.
Biochemische Und Physiologische Effekte
In addition to its anti-tumor activity, Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has also been found to possess a wide range of biochemical and physiological effects. Studies have shown that Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride exhibits anti-inflammatory, anti-oxidant, and anti-diabetic properties. Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has also been found to modulate the immune response by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is its potent anti-tumor activity, which makes it a promising candidate for cancer research. Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride research, including:
1. Development of novel Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride derivatives with improved solubility and bioavailability.
2. Investigation of the potential use of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride in combination with other anti-cancer agents.
3. Evaluation of the potential use of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride in the treatment of other diseases, such as diabetes and inflammation.
4. Investigation of the mechanism of action of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride to better understand its anti-tumor activity.
5. Exploration of the potential use of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride as a diagnostic tool for cancer detection.
Conclusion
In conclusion, Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is a promising compound that exhibits potent anti-tumor activity and a wide range of biochemical and physiological effects. While there are limitations to its use in laboratory experiments, the future directions for Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride research are numerous, making it an exciting area of study for the scientific community.
Synthesemethoden
The synthesis of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride involves the reaction of 4-bromo-1,2-dihydropyrazino[2,1-b]quinazoline with 3,4-dihydro-8-methoxy-3-methyl-2H-pyrido[3,2,1-ij]quinolin-2-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
CAS-Nummer |
127556-78-9 |
|---|---|
Produktname |
Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride |
Molekularformel |
C12H14ClN3O |
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-amine;hydrochloride |
InChI |
InChI=1S/C12H13N3O.ClH/c1-16-9-2-3-10-8(6-9)7-11-12(13)14-4-5-15(10)11;/h2-3,6-7H,4-5H2,1H3,(H2,13,14);1H |
InChI-Schlüssel |
RFZJLRFBSZQOQK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3CCN=C(C3=C2)N.Cl |
Kanonische SMILES |
[H+].COC1=CC2=C(C=C1)N3CCN=C(C3=C2)N.[Cl-] |
Andere CAS-Nummern |
127556-78-9 |
Synonyme |
8-Methoxy-3,4-dihydropyrazino(1,2-a)indol-1-amine monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




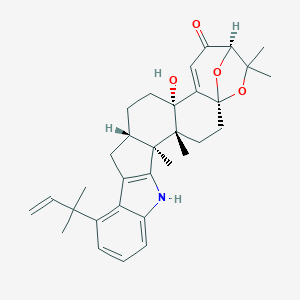
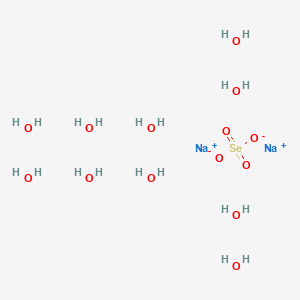
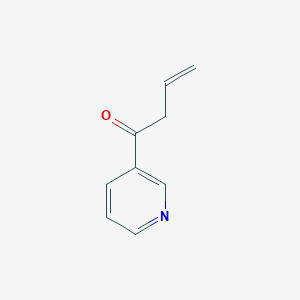
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-Tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B161632.png)
